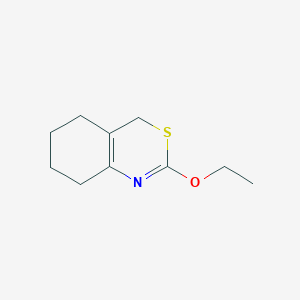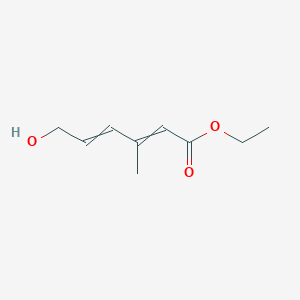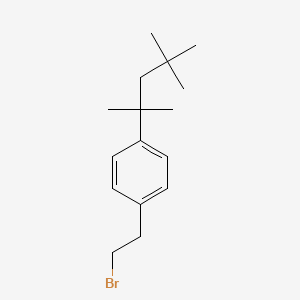
4,4-Bis(4-methoxyphenyl)-5,5-diphenyl-1,3-dithiolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Bis(4-methoxyphenyl)-5,5-diphenyl-1,3-dithiolane is an organic compound characterized by its unique structure, which includes two methoxyphenyl groups and two diphenyl groups attached to a dithiolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Bis(4-methoxyphenyl)-5,5-diphenyl-1,3-dithiolane typically involves the reaction of 4-methoxybenzaldehyde with diphenylacetylene in the presence of a dithiolane-forming reagent. The reaction is carried out under an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is heated to reflux, and the progress is monitored by thin-layer chromatography (TLC). After completion, the product is purified by column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as recrystallization and high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4,4-Bis(4-methoxyphenyl)-5,5-diphenyl-1,3-dithiolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of thiols or thioethers.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride (NaH) and alkyl halides
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 4,4-Bis(4-methoxyphenyl)-5,5-diphenyl-1,3-dithiolane involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.
Pathways Involved: The compound may influence oxidative stress pathways by acting as an antioxidant, scavenging free radicals, and reducing oxidative damage.
Vergleich Mit ähnlichen Verbindungen
- Bis(4-methoxyphenyl) diselenide
- Bis(4-hydroxyphenyl) sulfone
- Tetrakis(4-methoxyphenyl)ethylene
Comparison: 4,4-Bis(4-methoxyphenyl)-5,5-diphenyl-1,3-dithiolane is unique due to its dithiolane ring, which imparts distinct chemical properties compared to other similar compounds. For example, bis(4-methoxyphenyl) diselenide contains selenium atoms instead of sulfur, leading to different reactivity and applications. Bis(4-hydroxyphenyl) sulfone has hydroxyl groups instead of methoxy groups, affecting its solubility and chemical behavior. Tetrakis(4-methoxyphenyl)ethylene lacks the dithiolane ring, resulting in different structural and electronic properties .
Eigenschaften
CAS-Nummer |
88691-95-6 |
|---|---|
Molekularformel |
C29H26O2S2 |
Molekulargewicht |
470.6 g/mol |
IUPAC-Name |
4,4-bis(4-methoxyphenyl)-5,5-diphenyl-1,3-dithiolane |
InChI |
InChI=1S/C29H26O2S2/c1-30-26-17-13-24(14-18-26)29(25-15-19-27(31-2)20-16-25)28(32-21-33-29,22-9-5-3-6-10-22)23-11-7-4-8-12-23/h3-20H,21H2,1-2H3 |
InChI-Schlüssel |
SXWHGPYXRZQZBV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2(C(SCS2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N~2~-{3-[(Cyclopropanecarbonyl)amino]phenyl}-N~1~,N~1~-diethylethanediamide](/img/structure/B14387612.png)
![2-[3-Bromo-3-(methanesulfonyl)propyl]benzoic acid](/img/structure/B14387615.png)
![10,10a-Dihydro-11H-indeno[1,2-b]quinolin-11-one](/img/structure/B14387616.png)
![4,6-Dimethyl-1-[2-(2-nitrophenyl)-2-oxoethyl]pyrimidin-2(1H)-one](/img/structure/B14387621.png)
![perchloric acid;[(3R)-1,4,4-trimethyl-2-oxopyrrolidin-3-yl] acetate](/img/structure/B14387625.png)


![4-(Chloromethyl)-2-[2-(4-chlorophenyl)ethenyl]-5-methyl-1,3-oxazole](/img/structure/B14387665.png)

